molecular formula C12H11NO4 B3155771 (2-Phthalimidoethoxy)acetaldehyde CAS No. 81142-14-5

(2-Phthalimidoethoxy)acetaldehyde

Cat. No. B3155771
CAS RN: 81142-14-5
M. Wt: 233.22 g/mol
InChI Key: OWDTXQLBYGEXAL-UHFFFAOYSA-N
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Description

(2-Phthalimidoethoxy)acetaldehyde, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PEA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of several diseases and disorders.

Scientific Research Applications

DNA Damage and Carcinogenic Effects

(2-Phthalimidoethoxy)acetaldehyde, as a derivative of acetaldehyde, is associated with various forms of DNA damage. Research has demonstrated that acetaldehyde can cause DNA adducts, strand breaks, and mutations, contributing to carcinogenic effects. This is particularly notable in squamous epithelium, where acetaldehyde from alcohol metabolism is implicated in squamous cell carcinomas in the upper aerodigestive tract (Mizumoto et al., 2017).

DNA Repair Mechanisms

Studies have also focused on the mechanisms by which cells repair DNA damage caused by acetaldehyde. The Fanconi anemia (FA) pathway is one such mechanism, which repairs DNA crosslinks induced by acetaldehyde. The nature of DNA damage by acetaldehyde and its distinct repair pathways, including an excision-independent mechanism, have been a significant area of research (Hodskinson et al., 2020).

Analysis in Foods and Beverages

Acetaldehyde content in foods and beverages has been analyzed to assess risk. A study by Miyake and Shibamoto (1993) developed a new method for quantitatively analyzing acetaldehyde, highlighting its presence in various consumables. This research is crucial for understanding dietary exposure to acetaldehyde and its derivatives (Miyake & Shibamoto, 1993).

Chemical Reactions and Synthesis

The chemistry of acetaldehyde and its derivatives, like (2-Phthalimidoethoxy)acetaldehyde, involves various reactions. Research has explored the production of methylbenzaldehydes from acetaldehyde, showcasing its role in generating valuable chemical precursors (Moteki et al., 2016). Another study by Synoradzki et al. (2005) investigated the alkylation reaction leading to ethyl(2-phthalimidoethoxy)acetate, demonstrating the synthesis optimization of related compounds (Synoradzki et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, “2-2-(Phthalimidoethoxy)acetic acid”, suggests that it should be handled with care. It advises against food, drug, pesticide, or biocidal product use. It also recommends using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,6H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDTXQLBYGEXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phthalimidoethoxy)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Lown, R Rao Koganty… - The Journal of Organic …, 1982 - ACS Publications
The synthesis of certain specifically deuterium labeled ether and thioether side-chain-extended (2-chloro-ethyl) nitrosoureas is described. Controlled aqueous decomposition of a-d2-S-…
Number of citations: 19 pubs.acs.org
PK Freeman, KE Swenson - The Journal of Organic Chemistry, 1982 - ACS Publications
Pyrolytic decomposition of the lithium or potassium salt of the tosylhydrazone of bicyclo [3.2. 1] octa-3, 6-dien-2-one (11) or photolysis of the lithium salt of 11 results in the formation of …
Number of citations: 17 pubs.acs.org

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